3-(3,4-Difluorophenoxy)propanoic acid
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Overview
Description
3-(3,4-Difluorophenoxy)propanoic acid is a chemical compound belonging to the class of aryloxypropanoic acids. It is characterized by the presence of a difluorophenoxy group attached to a propanoic acid moiety. This compound is typically found as a white crystalline powder and is soluble in both water and organic solvents.
Preparation Methods
The synthesis of 3-(3,4-difluorophenoxy)propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-difluorophenol with a suitable propanoic acid derivative, such as bromo- or chloro-propanoic acid, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,4-difluorophenol attacks the electrophilic carbon of the propanoic acid derivative, resulting in the formation of the desired product .
Industrial production methods may involve bulk manufacturing processes, where the reactants are combined in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3,4-Difluorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenoxy group can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acid catalysts like sulfuric acid for esterification. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
3-(3,4-Difluorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound for the design of peroxisome proliferator-activated receptor (PPAR) agonists, which are important in the treatment of metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PPAR agonist, it binds to the PPAR receptors, activating them and modulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This interaction leads to various physiological effects, including improved insulin sensitivity and reduced inflammation .
Comparison with Similar Compounds
3-(3,4-Difluorophenoxy)propanoic acid can be compared with other similar compounds, such as:
3-(3,5-Difluorophenoxy)propanoic acid: This compound has a similar structure but with fluorine atoms at different positions on the aromatic ring, which can affect its reactivity and biological activity.
3-(2,4-Difluorophenoxy)propanoic acid: Another isomer with fluorine atoms at the 2 and 4 positions, leading to different chemical and physical properties.
3-(3,5-Difluorophenyl)propanoic acid: This compound lacks the oxygen atom in the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-difluorophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCVQPPVLGIKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588337 |
Source
|
Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926256-60-2 |
Source
|
Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-difluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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